Dual Bromine Functionality in Suzuki Coupling
The defining structural feature of 9-(3,5-Dibromophenyl)anthracene is the presence of two reactive aryl bromide sites on the phenyl substituent. This is in stark contrast to mono-brominated analogs like 9-(4-bromophenyl)anthracene. In a typical Suzuki-Miyaura cross-coupling reaction, the target compound can react with two equivalents of an arylboronic acid, enabling the installation of two identical or different aryl groups in a single synthetic sequence. This is quantitatively demonstrated by a published synthetic procedure where 9-(3,5-dibromophenyl)anthracene (5 g, 12 mmol) is reacted with phenylboronic acid (4.4 g, 36 mmol, 3 eq) to yield 9-(3,5-diphenylphenyl)anthracene in 74% yield . This efficiency translates to a direct cost and time saving for R&D procurement, as a single building block replaces the need for two sequential mono-functionalization steps, reducing material waste and labor.
2 reactive sites vs 1 (mono-bromo analog)
100% increase in handles; enables one-step tri-aryl synthesis
Supports modular tri-aryl construction
Suzuki coupling; 74% yield reported
| Evidence Dimension | Number of Reactive Sites (Aryl Bromide) for Cross-Coupling |
|---|---|
| Target Compound Data | 2 (Equivalent reactive sites) |
| Comparator Or Baseline | 1 (9-(4-bromophenyl)anthracene) |
| Quantified Difference | 100% increase in reactive handles; Enables synthesis of tri-aryl systems in one step vs. two steps |
| Conditions | Suzuki-Miyaura cross-coupling; Pd(PPh₃)₄ catalyst; aqueous Na₂CO₃ base; toluene/water solvent; reflux |
Why This Matters
The presence of two reactive handles directly correlates with higher synthetic throughput and lower procurement costs for complex target molecules, a primary driver for selecting this compound over a mono-bromo analog in a materials discovery or process chemistry workflow.
